Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate is a chemical compound recognized for its potential applications in various scientific fields. It is classified as a sulfonic acid derivative and serves primarily as a dye, particularly in the food, drug, and cosmetic industries. The compound is characterized by its unique molecular structure and properties that contribute to its functionality as a color additive.
The compound is cataloged under the CAS number 84864-69-7 and has several synonyms, including 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinesulfonic acid sodium salt. Its molecular formula is C18H10NNaO5S, indicating the presence of sodium, nitrogen, carbon, hydrogen, oxygen, and sulfur atoms in its structure .
The synthesis of sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate typically involves multi-step organic reactions. The initial steps may include the formation of the quinoline core followed by sulfonation to introduce the sulfonic acid group.
Technical Details:
The detailed mechanisms and conditions for each step can vary based on specific protocols used in laboratory settings .
The molecular structure of sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate features:
The molecular weight of this compound is approximately 375.33 g/mol. Its structural representation can be described using SMILES notation: c1cc(c2c(ccc(n2)C3C(c4c(C3=O)cccc4)=O)c1)S([O-])(=O)=O.[Na+]
.
Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate can participate in various chemical reactions typical for quinoline derivatives:
These reactions are essential for modifying the compound's properties or enhancing its applications in different fields .
The mechanism of action for sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate primarily relates to its role as a dye. Upon application in various media (such as food or cosmetics), it interacts with light to produce vivid coloration due to its chromophoric structure.
Data:
The absorption spectrum indicates significant absorbance in the visible range, which correlates with its effectiveness as a colorant .
Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate is typically a solid at room temperature with a characteristic yellow color. It is soluble in water due to its ionic nature from the sulfonate group.
The compound exhibits stability under normal conditions but may decompose under extreme pH or temperature conditions. Its reactivity allows it to participate in various organic reactions typical for quinoline derivatives .
Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate finds applications as:
These applications highlight the versatility and importance of this compound in both industrial and research settings .
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2